2-Ethylthiophene-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethylthiophene-3-carboxylic acid is an organic compound with the molecular formula C7H8O2S. It is a derivative of thiophene, a five-membered aromatic ring containing one sulfur atom.
Mechanism of Action
Target of Action
The primary targets of 2-Ethylthiophene-3-carboxylic acid are currently unknown. This compound is a derivative of thiophene, a class of compounds that have been found to exhibit a variety of biological effects . .
Mode of Action
Thiophene derivatives are known to interact with various biological targets, but the exact interactions of this compound with its targets, and the resulting changes, are currently unknown .
Pharmacokinetics
The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, are not well-studied. The compound’s impact on bioavailability is also unknown. The compound is a powder at room temperature, with a melting point of 58-60°C , which may influence its pharmacokinetic properties.
Result of Action
As a derivative of thiophene, it may share some of the biological effects observed in other thiophene compounds, such as anti-inflammatory, antimicrobial, and anticancer properties . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It’s worth noting that the compound is stable at room temperature , suggesting that it may be relatively stable under normal environmental conditions.
Biochemical Analysis
Biochemical Properties
It is known that thiophene derivatives play a significant role in the metabolism of lipids . They act as acyl carriers, assisting with the transfer of acyl groups such as fatty acids from one substrate to another . The ‘acyl X group’ in a thioester is a thiol .
Cellular Effects
It is known that other thiophene derivatives can enter cellular respiration through various intermediates . They can be converted to various intermediates of glycolysis and the citric acid cycle .
Molecular Mechanism
The molecular mechanism of 2-Ethylthiophene-3-carboxylic acid is not well-studied. It is known that thiophene derivatives can undergo various chemical reactions. For instance, the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions generates 3-hydroxy-2-thiophene carboxylic derivatives .
Temporal Effects in Laboratory Settings
It is known that the compound has a melting point of 58-60 degrees Celsius , indicating its stability under normal laboratory conditions.
Metabolic Pathways
The specific metabolic pathways involving this compound are not well-known. It is known that thiophene derivatives can be involved in various metabolic processes. For instance, they can be converted to various intermediates of glycolysis and the citric acid cycle .
Transport and Distribution
It is known that other thiophene derivatives can enter cellular respiration through various intermediates .
Subcellular Localization
It is known that other thiophene derivatives can enter cellular respiration through various intermediates .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Ethylthiophene-3-carboxylic acid can be synthesized through several methods. One common route involves the reaction of 2-methylthiophene-3-carboxylic acid with iodomethane in the presence of a base such as lithium diisopropylamide in tetrahydrofuran at -30°C for 2.5 hours .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis methods used in laboratory settings can be scaled up for industrial applications with appropriate modifications to reaction conditions and equipment.
Chemical Reactions Analysis
Types of Reactions: 2-Ethylthiophene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents are employed under controlled conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
2-Ethylthiophene-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: It is utilized in the development of organic semiconductors and materials for electronic devices
Comparison with Similar Compounds
- Thiophene-2-carboxylic acid
- Thiophene-3-carboxylic acid
- 2-Methylthiophene-3-carboxylic acid
Comparison: 2-Ethylthiophene-3-carboxylic acid is unique due to the presence of an ethyl group at the 2-position of the thiophene ring. This structural modification can influence its chemical reactivity and biological activity compared to other thiophene carboxylic acids. For example, the ethyl group may enhance lipophilicity, potentially improving the compound’s ability to interact with lipid membranes and biological targets .
Properties
IUPAC Name |
2-ethylthiophene-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2S/c1-2-6-5(7(8)9)3-4-10-6/h3-4H,2H2,1H3,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMXGLAZELVIQOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CS1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77756-28-6 |
Source
|
Record name | 2-ethylthiophene-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.